molecular formula C12H17NO2 B13551311 Methyl (1-phenylethyl)alaninate

Methyl (1-phenylethyl)alaninate

Cat. No.: B13551311
M. Wt: 207.27 g/mol
InChI Key: KVBQEHKCAKTQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1-phenylethyl)alaninate is an organic compound with the molecular formula C12H17NO2 It is a derivative of alanine, where the amino group is substituted with a 1-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (1-phenylethyl)alaninate can be synthesized through several methods. One common approach involves the amidation of primary nitroalkanes. For example, the reaction of nitromethane with bromonitromethane under specific conditions can yield the desired product . Another method involves the use of methyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate as an intermediate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, amidation, and esterification, followed by purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-phenylethyl)alaninate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen halides (HCl, HBr, HI) for substitution reactions, and oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl (1-phenylethyl)alaninate involves its interaction with specific molecular targets and pathways. For instance, it may act as a precursor in the synthesis of neurotransmitters like norepinephrine and dopamine, which are crucial for brain function . The compound’s effects are mediated through its conversion into active metabolites that interact with these pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 2-(1-phenylethylamino)propanoate

InChI

InChI=1S/C12H17NO2/c1-9(11-7-5-4-6-8-11)13-10(2)12(14)15-3/h4-10,13H,1-3H3

InChI Key

KVBQEHKCAKTQNM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.